molecular formula C12H11N3O3S B11011398 Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B11011398
M. Wt: 277.30 g/mol
InChI Key: JEKGBJNVFFHBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyridine ring, a thiazole ring, and an ester functional group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate typically involves the reaction of pyridine-4-carboxylic acid with thioamide under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the thiazole ring. The resulting intermediate is then reacted with ethyl chloroformate to introduce the ester group, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Nicorandil: A vasodilator used to treat angina, with a similar pyridine and nitrate structure.

    Nimodipine: A calcium channel blocker used to treat high blood pressure, with a similar pyridine structure.

    Nitrendipine: Another calcium channel blocker with a similar pyridine structure.

Uniqueness

Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is unique due to its combination of a pyridine ring, a thiazole ring, and an ester functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H11N3O3S

Molecular Weight

277.30 g/mol

IUPAC Name

ethyl 2-(pyridine-4-carbonylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H11N3O3S/c1-2-18-11(17)9-7-19-12(14-9)15-10(16)8-3-5-13-6-4-8/h3-7H,2H2,1H3,(H,14,15,16)

InChI Key

JEKGBJNVFFHBIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

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